
3,3'-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 454.6 g/mol. This compound is also known as Bis(2-(1-piperazinyl)propane-1,3-diol) ethylene glycol ether, and it is commonly used as a reagent in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Polydentate Ligands and Pt(II) Complexes : A study by Baran et al. (2012) elaborates on the synthesis of new tetradentate symmetrical ligands including variants similar to the compound . These ligands were characterized by FT-IR, NMR, and other spectroscopic methods. Pt(II) complexes were also synthesized and analyzed for their thermal properties and magnetic behavior, showing that all complexes were diamagnetic with structures featuring square planar geometry around the Pt(II) atoms (Baran, Kaya, & Turkyilmaz, 2012).
Novel Piperazine Derivative for Electrochemical Recognition : Ramdane et al. (2021) synthesized a novel piperazine derivative closely related to the compound of interest. This derivative was employed in the electrochemical recognition of nitrite anions, showcasing its utility in sensing applications. The derivative demonstrated significant electrochemical activity towards NO2− ions, highlighting its potential in analytical chemistry applications (Ramdane et al., 2021).
Applications in Material Science and Catalysis
Coordination Polymers and Metal–Organic Frameworks (MOFs) : Studies have reported the use of similar compounds in the synthesis of coordination polymers and MOFs. These materials exhibit diverse structural architectures and have potential applications in gas storage, separation, and catalysis. For instance, Yang et al. (2013) described the synthesis and characterization of various Cu(II) and Cd(II) coordination polymers constructed with different ligands, demonstrating the versatility of such compounds in forming complex structures with potential applications in material science (Yang et al., 2013).
Catalysis for Alkane Oxidation : Nagababu et al. (2014) developed a tricopper complex with a ligand bearing resemblance to the compound , capable of catalyzing the oxidation of methane to methanol under ambient conditions. This represents a significant advance in catalysis, offering a molecular catalyst for selective oxidation processes without over-oxidation, highlighting the compound's relevance in developing new catalysts for environmental and industrial applications (Nagababu et al., 2014).
Propriétés
IUPAC Name |
1-[2-(2-hydroxy-3-piperazin-1-ylpropoxy)ethoxy]-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O4/c21-15(11-19-5-1-17-2-6-19)13-23-9-10-24-14-16(22)12-20-7-3-18-4-8-20/h15-18,21-22H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDIXKWZFHBWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COCCOCC(CN2CCNCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

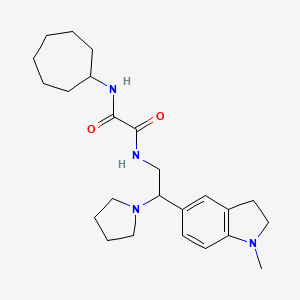

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)


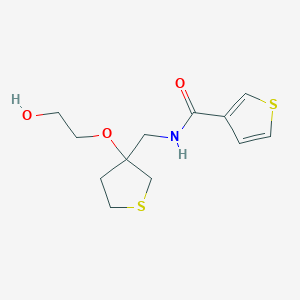
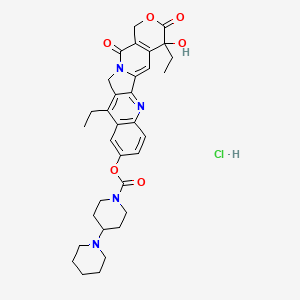
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
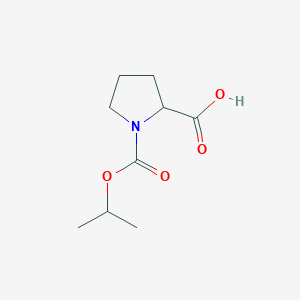
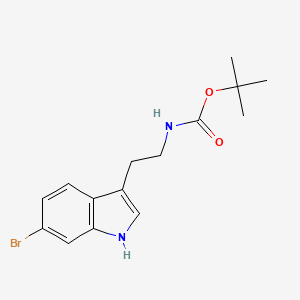
![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)
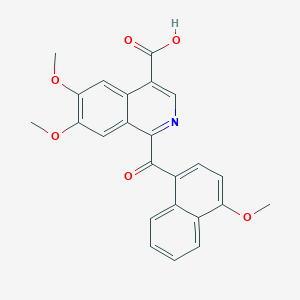
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)